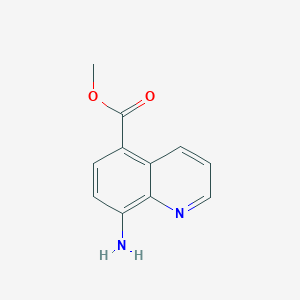
Methyl8-aminoquinoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-aminoquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminoquinoline-5-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone . These methods can be adapted to introduce the amino and carboxylate groups at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of methyl 8-aminoquinoline-5-carboxylate may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may also be employed to improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Methyl 8-aminoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction of the carboxylate group can yield quinoline alcohols or aldehydes .
科学的研究の応用
Methyl 8-aminoquinoline-5-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 8-aminoquinoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. For example, in antimalarial applications, it is believed to interfere with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme derivatives . This disrupts the parasite’s cellular processes and ultimately leads to its death .
類似化合物との比較
Methyl 8-aminoquinoline-5-carboxylate can be compared with other similar compounds, such as:
Primaquine: Another 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: A newer 8-aminoquinoline derivative with a longer half-life and improved efficacy compared to primaquine.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and potential side effects. Methyl 8-aminoquinoline-5-carboxylate is unique in its specific functional groups, which may confer distinct biological activities and applications .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
methyl 8-aminoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,12H2,1H3 |
InChIキー |
XOBNRNVOGFOUGO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
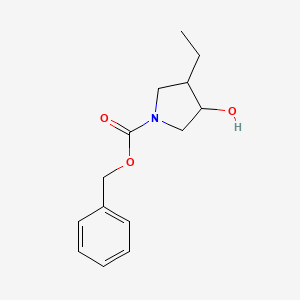
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
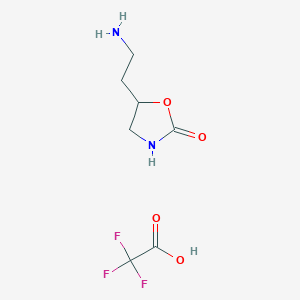

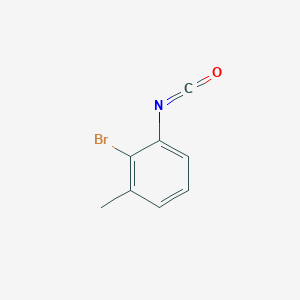
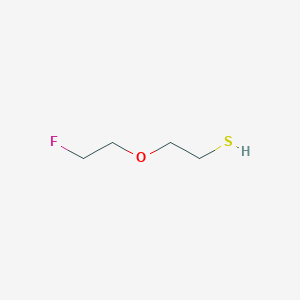
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
